(3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
Description
This compound belongs to the methylidene oxindole family, characterized by a fused indole-2-one core with a substituted methylidene group at the 3-position. The Z-configuration of the exocyclic double bond (C3=C) is critical for its spatial arrangement, while the 7-chloro substituent and 3,4-dimethoxyphenyl-2-oxoethylidene moiety contribute to its electronic and steric properties.
Properties
Molecular Formula |
C18H14ClNO4 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
(3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H14ClNO4/c1-23-15-7-6-10(8-16(15)24-2)14(21)9-12-11-4-3-5-13(19)17(11)20-18(12)22/h3-9H,1-2H3,(H,20,22)/b12-9- |
InChI Key |
YDBHCFSQGUMTCS-XFXZXTDPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C\2/C3=C(C(=CC=C3)Cl)NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=C2C3=C(C(=CC=C3)Cl)NC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7-chloroindole-2,3-dione with 3,4-dimethoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently cyclized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Scientific Research Applications
(3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Biological Activity
The compound (3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chloro group, a dimethoxyphenyl moiety, and an indole core, which contributes to its diverse biological properties.
Antimicrobial Activity
Recent studies have indicated that similar indole derivatives exhibit significant antimicrobial properties. For instance, compounds with structural similarities have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents is known to enhance antibacterial efficacy .
| Compound | Activity | Reference |
|---|---|---|
| (3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one | Antibacterial potential | |
| 4-chlorocinnamanilides | Effective against MRSA |
Anticancer Properties
Studies on related compounds suggest potential anticancer effects. For example, derivatives of cinnamic acid have demonstrated cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells . The structure-activity relationship indicates that modifications in the indole scaffold can lead to enhanced anticancer activity.
The biological activity of (3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds often inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with DNA : Many indole derivatives intercalate with DNA, disrupting replication and transcription processes crucial for cell survival.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various indole derivatives against gram-positive bacteria. The results indicated that certain modifications significantly increased potency against resistant strains such as MRSA .
Cytotoxicity Assessment
A cytotoxicity study assessed the effects of structurally related compounds on cancer cell lines. The findings revealed that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Similarities and Differences
The methylidene oxindole scaffold is shared across several analogs (Table 1). Key structural variations include:
- Substituent Position : The 7-chloro group distinguishes the target compound from analogs like (3Z)-3-[(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one (fluorine at para position) .
- Aromatic Substituents: The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, contrasting with electron-withdrawing groups (e.g., 3,4-dichlorophenyl in 1-allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one) .
- Double Bond Configuration : The Z-configuration in the target compound vs. E-configuration in (3E)-3-(4-ethylbenzylidene)-1,3-dihydro-2H-indol-2-one affects molecular planarity and intermolecular interactions .
Table 1: Structural Comparison of Methylidene Oxindole Derivatives
Graph-Based Structural Similarity Analysis
Using graph theory (vertices = atoms, edges = bonds), the target compound shares a common subgraph with other methylidene oxindoles but diverges in substituent connectivity. For example, the 3,4-dimethoxyphenyl group introduces additional oxygen atoms and methoxy linkages absent in simpler analogs . The Tanimoto coefficient, a common similarity metric, quantifies these differences:
Electronic and Steric Effects
- Electron-Donating Methoxy Groups : The 3,4-dimethoxyphenyl moiety enhances solubility in polar solvents compared to halogenated analogs (e.g., 3,4-dichlorophenyl derivatives) .
- Chloro Substituent : The 7-Cl group may increase metabolic stability but reduce bioavailability due to higher lipophilicity .
Contradictions and Limitations in Current Data
- Biological Activity: Limited data on the target compound’s bioactivity compared to fluorinated or dichlorophenyl analogs, which show documented interactions with kinase enzymes .
- Stereochemical Stability : The Z-configuration’s stability under physiological conditions remains unverified, unlike E-configurations studied in other oxindoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
